![molecular formula C13H21F2NO B14206886 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine CAS No. 823178-49-0](/img/structure/B14206886.png)
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine is a chemical compound characterized by the presence of a morpholine ring attached to a bicyclo[6.1.0]nonane structure with two fluorine atoms.
Vorbereitungsmethoden
The synthesis of 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine involves several steps. One common method includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This process is crucial for constructing the bicyclo[6.1.0]nonane core. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine include other morpholine derivatives and bicyclo[6.1.0]nonane compounds. These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its dual fluorine atoms and the combination of the morpholine ring with the bicyclo[6.1.0]nonane structure .
Eigenschaften
CAS-Nummer |
823178-49-0 |
|---|---|
Molekularformel |
C13H21F2NO |
Molekulargewicht |
245.31 g/mol |
IUPAC-Name |
4-(9,9-difluoro-1-bicyclo[6.1.0]nonanyl)morpholine |
InChI |
InChI=1S/C13H21F2NO/c14-13(15)11-5-3-1-2-4-6-12(11,13)16-7-9-17-10-8-16/h11H,1-10H2 |
InChI-Schlüssel |
VHGSUQYNRSTQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(C(C2(F)F)CC1)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
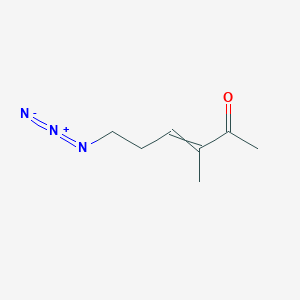

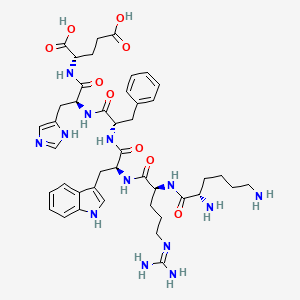
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)
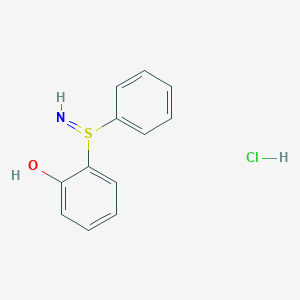
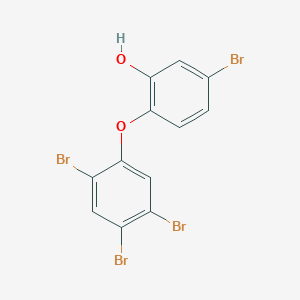
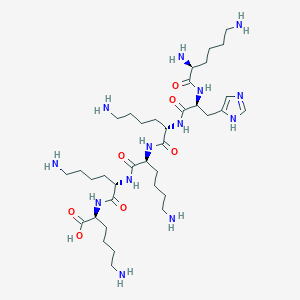

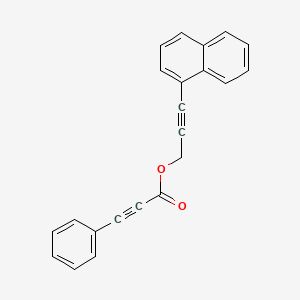
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
